Epoxide Hydrolase Substrate Turnover: Methyl cis-9,10-Epoxystearate Hydrated 20-Fold Faster Than Cholesterol-5α,6α-Epoxide in Rat Lung Microsomes
In a direct comparative study using rat lung microsomal epoxide hydrolase (EC 3.3.2.3), methyl cis-9,10-epoxystearate was hydrated 20-times more rapidly than the steroid epoxide cholest-5α,6α-epoxy-3β-ol, establishing that this fatty acid epoxide is a markedly preferred substrate for the pulmonary epoxide hydrolase isoform [1]. Furthermore, liver microsomal epoxide hydrolase activity against methyl epoxystearate was over 8-fold higher than lung microsomal activity, whereas activity against cholesterol epoxide was 40-fold greater in liver, demonstrating tissue-specific substrate discrimination [1]. Cholesterol epoxide acted as an effective competitive inhibitor of methyl epoxystearate hydration despite being a poor substrate, indicating differential binding modes at the active site [1].
| Evidence Dimension | Epoxide hydrolase hydration rate (relative substrate turnover) |
|---|---|
| Target Compound Data | Methyl cis-9,10-epoxystearate: hydrated at rate defined as 20× baseline |
| Comparator Or Baseline | Cholest-5α,6α-epoxy-3β-ol: hydrated at rate 1/20th of target (baseline reference) |
| Quantified Difference | 20-fold faster hydration rate for methyl cis-9,10-epoxystearate |
| Conditions | Rat lung microsomal epoxide hydrolase preparation; Biochim Biophys Acta. 1980;614(2):489-500 |
Why This Matters
For researchers studying lipid epoxide metabolism, pulmonary toxicology, or epoxide hydrolase enzymology, methyl cis-9,10-epoxystearate provides a high-turnover physiological substrate enabling robust kinetic measurements, whereas steroid epoxides yield substantially slower rates that complicate assay design.
- [1] Sevanian A, Stein RA, Mead JF. Lipid epoxide hydrolase in rat lung preparations. Biochim Biophys Acta. 1980;614(2):489-500. doi:10.1016/0005-2744(80)90238-7. PMID: 7407199 View Source
